2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride
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Overview
Description
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is an organic compound with the chemical formula C9H12ClNO. It is a colorless to slightly yellow solid that is soluble in water and many organic solvents. This compound is used in various fields, including chemistry, medicine, and industry, due to its versatile properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with compounds containing amino and hydroxyl functional groups. One common method is to react 4-chlorobenzaldehyde with a suitable amine and alcohol under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis reactions.
Biology: The compound is studied for its potential biological activities.
Medicine: It is used in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of dyes and dye intermediates
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride include:
- 2-Amino-1-(4-chlorophenyl)propan-1-ol
- Erythro-2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride
- (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly useful in certain synthetic and industrial applications .
Properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6,9,12H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORYXNVAGWFRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35086-95-4 |
Source
|
Record name | 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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